REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([F:13])[CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH:14]O.Cl>[OH-].[Na+]>[NH2:9][C:10]1[C:2]([Cl:1])=[CH:3][C:4]([F:13])=[CH:5][C:6]=1[C:7]([OH:12])=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C2C(C(NC12)=O)=O)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After one hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |